molecular formula C13H26O B1582672 2-Tridecen-1-ol CAS No. 68480-25-1

2-Tridecen-1-ol

Cat. No.: B1582672
CAS No.: 68480-25-1
M. Wt: 198.34 g/mol
InChI Key: VPYJHNADOJDSGU-UHFFFAOYSA-N
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Description

trans-2-Tridecen-1-ol (CAS: 68480-25-1) is an unsaturated fatty alcohol with a 13-carbon chain and a trans-configured double bond at the C2 position. It is widely used as a biochemical reagent in life science research, particularly in studies involving insect behavior, pheromones, and organic synthesis . Its molecular formula is C₁₃H₂₆O, with a molecular weight of 198.35 g/mol. The compound is commercially available in purities ranging from ≥90% to 97%, depending on the supplier and isomer specification . Notably, it is identified in termite defense secretions and is listed under FEMA GRAS (FEMA 4617) as a flavor ingredient .

Properties

CAS No.

68480-25-1

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

tridec-2-en-1-ol

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3

InChI Key

VPYJHNADOJDSGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCO

density

0.844-0.850 (20º)

physical_description

Colourless clear liquid;  mild waxy aroma

Pictograms

Irritant

solubility

Very slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroformylation of 1-Dodecene: One common method for synthesizing trans-2-Tridecen-1-ol involves the hydroformylation of 1-dodecene, followed by hydrogenation. The reaction typically uses a rhodium-based catalyst and operates under high pressure and temperature conditions.

    Reduction of trans-2-Tridecenal: Another method involves the reduction of trans-2-Tridecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of trans-2-Tridecen-1-ol often involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to balance efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Tridecen-1-ol can undergo oxidation reactions to form trans-2-Tridecenal or trans-2-Tridecenoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form tridecan-1-ol using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group in trans-2-Tridecen-1-ol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: trans-2-Tridecenal, trans-2-Tridecenoic acid.

    Reduction: Tridecan-1-ol.

    Substitution: trans-2-Tridecenyl chloride.

Scientific Research Applications

Fragrance and Flavor Industry

Overview : trans-2-Tridecen-1-ol is valued for its pleasant scent and is commonly used in perfumes and food flavorings. Its incorporation enhances the sensory experience of products.

Case Study : In a study assessing the sensory characteristics of various flavoring agents, trans-2-tridecen-1-ol was identified as a significant contributor to the overall aroma profile of certain food products, leading to increased consumer acceptance .

Application Description
PerfumesEnhances fragrance profiles.
Food FlavoringsAdds desirable taste and aroma.

Agricultural Applications

Overview : This compound acts as a natural insect attractant, making it useful in developing eco-friendly pest control solutions that reduce reliance on chemical pesticides.

Case Study : Research demonstrated that trans-2-tridecen-1-ol effectively attracted specific pest species in field trials, thereby improving the efficacy of integrated pest management strategies .

Application Description
Insect AttractantUsed in traps for monitoring pest populations.
Eco-friendly SolutionsReduces chemical pesticide usage.

Pharmaceuticals

Overview : Investigations into the therapeutic properties of trans-2-tridecen-1-ol have suggested potential anti-inflammatory effects, which could lead to new medicinal formulations.

Case Study : A study indicated that trans-2-tridecen-1-ol exhibited significant anti-inflammatory activity in vitro, suggesting its potential as an ingredient in anti-inflammatory drugs .

Application Description
Anti-inflammatoryPotential use in therapeutic formulations.
Drug DevelopmentInvestigated for new medicinal properties.

Cosmetics

Overview : Due to its moisturizing properties, trans-2-tridecen-1-ol is incorporated into skincare products to improve skin hydration and texture.

Case Study : Clinical trials showed that formulations containing trans-2-tridecen-1-ol led to improved skin moisture levels and texture among participants over a four-week period .

Application Description
Skincare ProductsImproves hydration and skin texture.
MoisturizersEnhances product effectiveness.

Biotechnology

Overview : Researchers are exploring the role of trans-2-tridecen-1-ol in lipid metabolism, contributing to studies on metabolic disorders and potential dietary supplements.

Case Study : A study on lipid metabolism revealed that trans-2-tridecen-1-ol influences metabolic pathways, indicating its potential as a dietary supplement for managing metabolic disorders .

Application Description
Lipid MetabolismInvestigated for its role in metabolic studies.
Dietary SupplementsPotential use in health products.

Mechanism of Action

The mechanism by which trans-2-Tridecen-1-ol exerts its effects, particularly its anticancer activity, involves the disruption of lipid metabolism in tumor cells. This disruption leads to cell death by affecting hormone receptors and protein targets. The exact molecular pathways are still under investigation, but it is believed that the compound interferes with the normal functioning of lipid metabolic enzymes, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Isomeric Variants

Property trans-2-Tridecen-1-ol (E-isomer) cis-2-Tridecen-1-ol (Z-isomer)
CAS No. 68480-25-1 74962-99-5
Molecular Formula C₁₃H₂₆O C₁₃H₂₆O
Double Bond Geometry Trans (E) Cis (Z)
Applications Termite defense secretions , flavoring , biochemical assays Limited data; likely used in niche organic synthesis
Key Difference Higher thermal stability due to trans configuration Higher polarity due to cis configuration; potential differences in biological activity

Notes:

  • The trans isomer is more prevalent in industrial and research applications. Conflicting CAS numbers (e.g., 74962-98-4 in ) may arise from supplier-specific nomenclature or isomer mislabeling.

Chain Length Variants

Compound trans-2-Undecen-1-ol trans-2-Tridecen-1-ol Oleyl Alcohol (cis-9-Octadecen-1-ol)
CAS No. 75039-84-8 68480-25-1 143-28-2
Chain Length C11 (11 carbons) C13 (13 carbons) C18 (18 carbons)
Molecular Weight 170.29 g/mol 198.35 g/mol 268.48 g/mol
Applications Flavor/fragrance ingredient Biochemical research, termite pheromones Cosmetic emollient, surfactant
Key Difference Shorter chain increases volatility Intermediate chain length balances hydrophobicity and reactivity Long chain enhances lipid solubility

Functional Group Variants

Compound 12-Tridecyn-1-ol (Alkyne) 2-Tridecen-1-ol Acetate (Ester)
CAS No. 18202-11-4 68480-26-2
Functional Group Triple bond (C≡C) at C12 Acetylated hydroxyl group
Molecular Formula C₁₃H₂₄O C₁₅H₂₈O₂
Applications Organic synthesis intermediate Fragrance component (volatile ester)
Key Difference High reactivity due to alkyne group Reduced polarity; enhanced volatility

Saturated Analogues

Compound Dodecan-1-ol (C12 Alcohol) trans-2-Tridecen-1-ol
CAS No. 112-53-8 68480-25-1
Structure Saturated (no double bonds) Unsaturated (trans double bond at C2)
Molecular Weight 186.33 g/mol 198.35 g/mol
Applications Surfactants, cosmetics Biochemical research, insect studies
Key Difference Higher melting point due to saturation Lower melting point; increased fluidity

Biological Activity

Trans-2-tridecen-1-ol is an unsaturated alcohol with the molecular formula C13H26O\text{C}_{13}\text{H}_{26}\text{O}. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article delves into the biological activity of trans-2-tridecen-1-ol, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Trans-2-tridecen-1-ol features a 13-carbon chain with a hydroxyl (-OH) group attached to the first carbon and a double bond between the second and third carbons. This configuration contributes to its unique properties and biological activities.

PropertyValue
Molecular FormulaC13H26O
AppearanceColorless liquid
OdorMild, waxy
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol)

Trans-2-tridecen-1-ol exhibits various biological activities through multiple mechanisms:

1. Enzymatic Interactions:
It acts as a substrate for enzymes such as alcohol dehydrogenases, facilitating oxidation-reduction reactions. This interaction can lead to the formation of bioactive metabolites that influence cellular functions.

2. Gene Expression Modulation:
Studies suggest that trans-2-tridecen-1-ol may alter gene expression related to lipid metabolism, impacting cellular lipid profiles and overall metabolism.

3. Cell Signaling Pathways:
The compound may interact with membrane receptors or intracellular signaling molecules, modifying cellular responses and influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent research has indicated that trans-2-tridecen-1-ol possesses potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50 (μg/mL)
HepG218.9
Huh-726.33
LoVo30.17
HCT11636.76

In these studies, trans-2-tridecen-1-ol exhibited morphological alterations in treated cells, including chromatin condensation and apoptotic body formation, suggesting its role in inducing apoptosis .

Pheromone Research

Trans-2-tridecen-1-ol has been identified as a pheromone in certain insect species, playing a crucial role in communication and behavior. Its effectiveness as a repellent against predators like ants has been documented, although the precise mechanism remains under investigation .

Case Studies

Study on Anticancer Activity:
A study evaluating the anticancer effects of extracts containing trans-2-tridecen-1-ol reported significant inhibition of cell proliferation in breast cancer cells (MDA-MB-231). The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the extract .

Pheromone Efficacy Study:
Research on termite species revealed that trans-2-tridecen-1-ol serves as a defensive compound against predators. Behavioral assays demonstrated that exposure to this compound resulted in reduced predation rates by ants, highlighting its ecological significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tridecen-1-ol
Reactant of Route 2
2-Tridecen-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.